molecular formula C9H8ClNO2 B14474100 N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 72420-88-3

N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B14474100
CAS No.: 72420-88-3
M. Wt: 197.62 g/mol
InChI Key: WISZZVZDRMFHFA-UHFFFAOYSA-N
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Description

No empirical data or synthesis protocols for this compound are present in the provided evidence. The name suggests it is a hydroxylamine derivative of a 6-chloro-substituted benzopyran scaffold. Benzopyrans (chromanes) are heterocyclic systems with oxygen in the ring, and their biological activity often depends on substituents like chlorine, which can influence electronic properties, metabolic stability, and binding affinity. However, without direct studies, its physicochemical or pharmacological profile remains speculative.

Properties

IUPAC Name

N-(6-chloro-2,3-dihydrochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISZZVZDRMFHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=NO)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00825275
Record name N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00825275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72420-88-3
Record name N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00825275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves the reaction of 6-chloro-2,3-dihydro-4H-1-benzopyran-4-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Chloro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds: Indirect Insights

A. Structural Analogs in Evidence

The closest analogs in the evidence include:

N-(2-Methoxyphenyl)hydroxylamine (–5): Metabolism: Metabolized by hepatic CYP enzymes (CYP1A, CYP2B, CYP2E1) to o-aminophenol and o-anisidine, with redox cycling implicated in toxicity . Toxicity: Classified as a metabolite of carcinogens like o-anisidine, with CYP2E1 playing a key role in oxidative conversion to toxic intermediates .

Benzopyran Derivatives (): Example: 3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b). Synthesis: Derived from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one via nucleophilic addition with butylamine in isopropanol . Key Differences: The 6-methyl and benzoyl substituents in this analog contrast with the 6-chloro and hydroxylamine moieties in the queried compound, which would alter reactivity and metabolic pathways.

B. Functional Group Comparisons

  • Hydroxylamine (–NHOH) : Present in both the queried compound and N-(2-methoxyphenyl)hydroxylamine. This group is redox-active, facilitating enzymatic oxidation to nitroso derivatives or reduction to amines, as seen in –5 .
  • Chlorine Substituent : The 6-chloro group in the benzopyran scaffold may enhance lipophilicity and resistance to oxidative metabolism compared to methyl or methoxy groups in analogs .

Data Gaps and Limitations

Comparisons rely on extrapolation from unrelated hydroxylamine or benzopyran derivatives.

Metabolic and Toxicological Data: CYP-mediated metabolism (e.g., CYP1A/2E1 interactions) observed in N-(2-methoxyphenyl)hydroxylamine cannot be assumed for the chloro-benzopyran analog without experimental validation.

Regulatory Status : lists controlled hydroxylamine derivatives (e.g., N-Benzylpethidine), but the queried compound is absent, leaving its legal classification unclear.

Recommendations for Future Research

  • Synthesis and Characterization : Prioritize elemental analysis (e.g., C, H, N percentages as in ) and spectroscopic profiling.
  • CYP Enzyme Assays : Investigate metabolic pathways using microsomal systems (e.g., CYP1A/2E1 induction models from ).

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